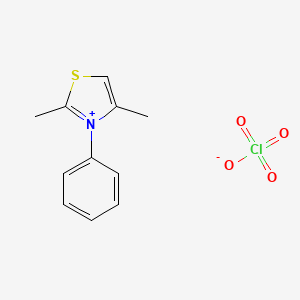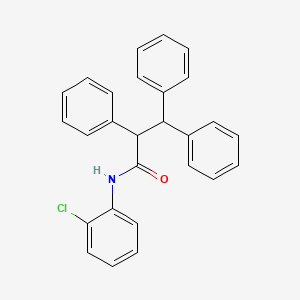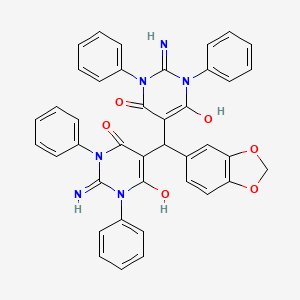![molecular formula C17H27NO2 B4979472 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexanamine](/img/structure/B4979472.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexanamine, also known as Methoxetamine or MXE, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class of compounds. MXE is a derivative of ketamine, which is a dissociative anesthetic drug used in medicine. MXE has been found to have similar effects to ketamine, but with a longer duration of action and a more potent effect.
Wirkmechanismus
MXE acts as a non-competitive NMDA receptor antagonist, which means that it blocks the action of glutamate, an excitatory neurotransmitter, at the NMDA receptor. This action results in a dissociative state, similar to that produced by ketamine. MXE also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been found to produce a range of biochemical and physiological effects, including dissociation, euphoria, hallucinations, altered perception of time and space, and changes in mood and thought processes. MXE has also been found to increase heart rate and blood pressure, and to cause respiratory depression at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and has a long duration of action, which allows for extended experiments. However, MXE is a Schedule I controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on MXE. One area of interest is the potential therapeutic uses of MXE, particularly in the treatment of depression and anxiety disorders. Another area of interest is the development of novel NMDA receptor antagonists based on the structure of MXE, which may have improved therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of MXE, and to determine its safety profile in humans.
Synthesemethoden
MXE can be synthesized using a variety of methods, including the reaction of 3-methylcyclohexanone with 3,4-dimethoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3-methylcyclohexanone with 3,4-dimethoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study its effects on the central nervous system. Studies have shown that MXE acts as a non-competitive NMDA receptor antagonist, which means that it blocks the action of glutamate, an excitatory neurotransmitter, at the NMDA receptor. This action results in a dissociative state, similar to that produced by ketamine.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13-5-4-6-15(11-13)18-10-9-14-7-8-16(19-2)17(12-14)20-3/h7-8,12-13,15,18H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGYSHSLCSXWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4979410.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B4979418.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4979423.png)
![N-[2-(benzylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4979430.png)
![3-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4979432.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4979438.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4979444.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B4979459.png)
![N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B4979464.png)
![5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4979471.png)
